molecular formula C22H32O4 B10775751 Maresin 2-d5

Maresin 2-d5

Cat. No.: B10775751
M. Wt: 365.5 g/mol
InChI Key: ALWYOLKNLLFCAY-VLKIHEMDSA-N
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Description

Maresin 2-d5 is a deuterated form of Maresin 2, a specialized pro-resolving lipid mediator derived from docosahexaenoic acid. Maresins are a family of anti-inflammatory and pro-resolving lipid mediators biosynthesized by macrophages. Maresin 2, specifically, is known for its potent anti-inflammatory and pro-resolving actions, making it a significant compound in the field of inflammation resolution .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maresin 2 is biosynthesized from docosahexaenoic acid by macrophages through a series of enzymatic reactions. The process involves the conversion of docosahexaenoic acid by 12-lipoxygenase to form 13S,14S-epoxy-maresin, which is then converted to 13R,14S-dihydroxy-docosahexaenoic acid by soluble epoxide hydrolase .

Industrial Production Methods: While the biosynthesis of Maresin 2 in macrophages is well-documented, industrial production methods for Maresin 2-d5 are less commonly reported. Typically, deuterated compounds are synthesized by incorporating deuterium into the precursor molecules during the chemical synthesis process. This can involve the use of deuterated reagents or solvents in the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Maresin 2-d5, like its non-deuterated counterpart, undergoes various biochemical reactions, primarily involving oxidation and reduction. The key reactions include the enzymatic conversion of docosahexaenoic acid to 13S,14S-epoxy-maresin and its subsequent hydrolysis to 13R,14S-dihydroxy-docosahexaenoic acid .

Common Reagents and Conditions:

    Oxidation: Involves the use of 12-lipoxygenase enzyme.

    Hydrolysis: Involves the use of soluble epoxide hydrolase enzyme.

Major Products:

Scientific Research Applications

Maresin 2-d5 has a wide range of scientific research applications due to its anti-inflammatory and pro-resolving properties. Some of the key applications include:

Mechanism of Action

Maresin 2-d5 exerts its effects through several molecular targets and pathways. The primary mechanism involves the inhibition of neutrophil infiltration and the enhancement of macrophage phagocytosis and efferocytosis. This is achieved through the binding of Maresin 2 to specific receptors on macrophages, leading to the activation of anti-inflammatory and pro-resolving signaling pathways .

Comparison with Similar Compounds

Maresin 2-d5 is unique among lipid mediators due to its potent anti-inflammatory and pro-resolving actions. Similar compounds include:

This compound stands out due to its specific biosynthetic pathway and its potent bioactions in resolving inflammation and promoting tissue regeneration.

Properties

Molecular Formula

C22H32O4

Molecular Weight

365.5 g/mol

IUPAC Name

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-21,21,22,22,22-pentadeuterio-13,14-dihydroxydocosa-4,7,9,11,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O4/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26/h3-4,6-7,9-15,18,20-21,23-24H,2,5,8,16-17,19H2,1H3,(H,25,26)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t20-,21+/m0/s1/i1D3,2D2

InChI Key

ALWYOLKNLLFCAY-VLKIHEMDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)O)O

Canonical SMILES

CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)O)O

Origin of Product

United States

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